![molecular formula C12H7ClN2OS B2702384 5-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1,2-oxazole CAS No. 339279-48-0](/img/structure/B2702384.png)
5-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1,2-oxazole
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Overview
Description
5-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1,2-oxazole, also known as 5-CPT, is a synthetic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound containing an oxazole ring and a thiazole ring. It has been studied for its potential to be used as an anti-cancer, anti-inflammatory and anti-viral agent. 5-CPT has also been studied for its potential application in the treatment of neurological diseases such as Alzheimer’s and Parkinson’s.
Scientific Research Applications
Antiviral Activity
Compounds with the 5-(4-chlorophenyl)-1,3,4-thiadiazole moiety have shown certain antiviral activities . For instance, compounds 7b and 7i have demonstrated anti-tobacco mosaic virus activity .
Antifungal Properties
Sulfonamide derivatives, which can be synthesized from 5-(4-chlorophenyl)-1,3,4-thiadiazole, have been reported to possess antifungal properties . This makes them potential candidates for agricultural applications .
Antibacterial Properties
Thiazole derivatives, which include 5-(4-chlorophenyl)-1,3,4-thiadiazole, have been found to exhibit antibacterial properties . This makes them useful in the development of new antibacterial drugs .
Anticonvulsant Properties
Certain 1,3,4-thiadiazoles, which can be synthesized from 5-(4-chlorophenyl)-1,3,4-thiadiazole, have shown anticonvulsant properties . This suggests their potential use in the treatment of epilepsy and other seizure disorders .
Antineoplastic Properties
Thiazoles are found in many potent biologically active compounds, such as Tiazofurin, an antineoplastic drug . This suggests that 5-(4-chlorophenyl)-1,3,4-thiadiazole could potentially be used in the development of new cancer treatments .
Antioxidant Properties
Thiazole derivatives have been found to act as antioxidants . This suggests that 5-(4-chlorophenyl)-1,3,4-thiadiazole could potentially be used in the development of new antioxidant drugs .
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to have diverse biological activities, suggesting they may interact with multiple targets .
Mode of Action
Thiazole derivatives are known to have various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities, suggesting they may affect multiple pathways . For example, some thiazole derivatives have been found to have antitumor and cytotoxic activity, suggesting they may affect pathways related to cell growth and survival .
Result of Action
Thiazole derivatives have been found to have diverse biological activities, suggesting they may have a range of effects at the molecular and cellular level .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence the compound’s action .
properties
IUPAC Name |
5-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS/c13-9-3-1-8(2-4-9)12-14-7-11(17-12)10-5-6-15-16-10/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYHYJIIYFNBLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C3=CC=NO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1,2-oxazole |
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